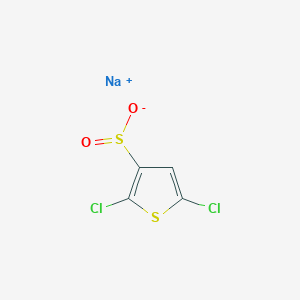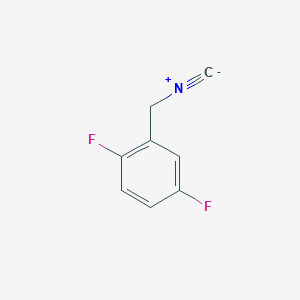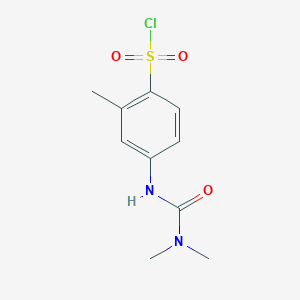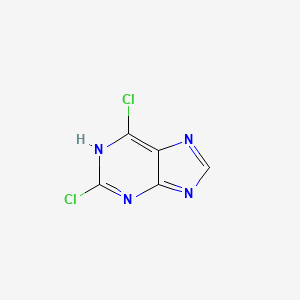
2,6-dichloro-1H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-1H-purine is a chemical compound with the molecular formula C5H2Cl2N4 and a molecular weight of 189.00 g/mol . It is a derivative of purine, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the purine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions: 2,6-Dichloro-1H-purine can be synthesized through several methods. One common synthetic route involves the reaction of hypoxanthine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is typically carried out at elevated temperatures (around 180°C) for several hours . The product is then purified by recrystallization from boiling water and dried to constant weight .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is often produced in crystalline powder form, which is then packaged and distributed for various applications .
化学反応の分析
Types of Reactions: 2,6-Dichloro-1H-purine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with arylboronic acids in the presence of a palladium catalyst and a base, typically in a water-acetonitrile mixture.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include ammonia, primary and secondary amines, and thiols.
Suzuki-Miyaura Cross-Coupling: Reagents include arylboronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3).
Major Products:
Nucleophilic Substitution: The major products are 2,6-disubstituted purine derivatives, depending on the nucleophile used.
Suzuki-Miyaura Cross-Coupling: The major products are aryl-substituted purine derivatives.
科学的研究の応用
2,6-Dichloro-1H-purine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,6-dichloro-1H-purine and its derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives inhibit the activity of enzymes involved in nucleic acid metabolism, leading to antiviral or anticancer effects . The exact pathways and molecular targets can vary depending on the specific derivative and its application .
類似化合物との比較
- 2-Amino-6-chloropurine
- 2-Chloroadenine
- 6-Chloropurine
Comparison: 2,6-Dichloro-1H-purine is unique due to the presence of two chlorine atoms, which allows for a broader range of chemical modifications compared to similar compounds with only one chlorine atom. This dual substitution enhances its reactivity and versatility in synthetic chemistry .
特性
IUPAC Name |
2,6-dichloro-1H-purine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFWVOLULURGJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC(=NC2=N1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(NC(=NC2=N1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
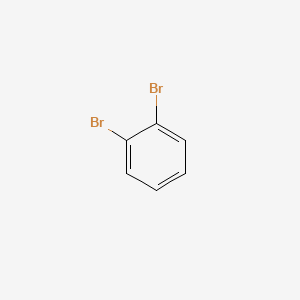

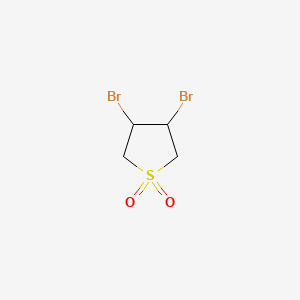
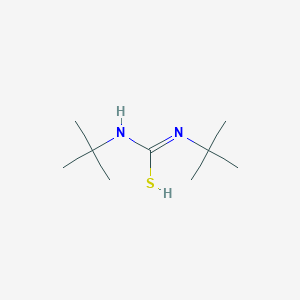
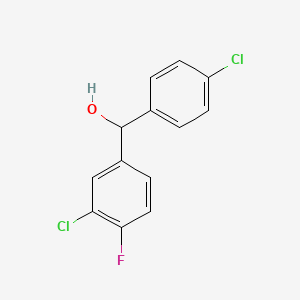


![4-[3-(3,4-Dichlorophenyl)ureido]benzenesulfonyl chloride](/img/structure/B7724060.png)
![4-[3-(3,5-Dichlorophenyl)ureido]-2-methylbenzenesulfonyl chloride](/img/structure/B7724068.png)

